molecular formula C10H10F2N4OS B2564768 3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine CAS No. 637325-48-5

3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2564768
CAS No.: 637325-48-5
M. Wt: 272.27
InChI Key: NEYKKGVGPSFWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine is a compound belonging to the class of triazoles, which are known for their diverse biological activities Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Chemical Reactions Analysis

3-[(Difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

3-[(Difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications

Biological Activity

3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities, including antibacterial and antifungal properties. This article reviews the biological activity of this compound based on recent research findings, highlighting its potential therapeutic applications.

  • Molecular Formula: C12H12F2N4OS
  • Molecular Weight: 298.32 g/mol
  • CAS Number: Not specified in available sources.

Biological Activity Overview

  • Antibacterial Activity
    • Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds with a triazole core exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazole have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various strains including E. coli and S. aureus .
    • In a comparative study, the antibacterial activity of triazole derivatives was evaluated against standard antibiotics like ciprofloxacin and levofloxacin. The results suggested that certain triazole compounds displayed superior antibacterial efficacy compared to these established drugs .
  • Antifungal Activity
    • The antifungal potential of 1,2,4-triazole derivatives is well-documented. These compounds act by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. Recent studies have highlighted the broad-spectrum antifungal activity of triazoles against pathogenic fungi such as Candida and Aspergillus species .
    • The structure-activity relationship (SAR) analysis has revealed that modifications on the triazole ring can enhance antifungal potency, making these compounds promising candidates for developing new antifungal agents .
  • Mechanism of Action
    • The biological activity of triazoles is attributed to their ability to interact with specific enzymes involved in microbial metabolism. For instance, they may inhibit cytochrome P450 enzymes in fungi, leading to disrupted ergosterol synthesis and ultimately cell death .

Study 1: Antibacterial Efficacy

A study conducted by Mermer et al. (2019) synthesized various triazole derivatives and evaluated their antibacterial properties against multiple bacterial strains. The findings indicated that compounds containing a benzyl group at the 4-position exhibited enhanced activity against Gram-positive bacteria when compared to other derivatives .

Study 2: Antifungal Activity Assessment

In a comprehensive review published in 2022, researchers synthesized novel triazole compounds and tested their antifungal activities against clinical isolates of Candida albicans. The results demonstrated that certain derivatives had MIC values comparable to existing antifungal treatments, suggesting their potential as effective alternatives .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismsMIC Range (µg/mL)Reference
AntibacterialE. coli, S. aureus0.12 - 1.95
AntifungalCandida albicans< 1
AntibacterialPseudomonas aeruginosa< 5

Properties

IUPAC Name

3-(difluoromethylsulfanyl)-5-(phenoxymethyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N4OS/c11-9(12)18-10-15-14-8(16(10)13)6-17-7-4-2-1-3-5-7/h1-5,9H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYKKGVGPSFWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(N2N)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.